molecular formula C12H6ClNO2S B14644037 8-chloro-10H-phenothiazine-2,3-dione CAS No. 52174-39-7

8-chloro-10H-phenothiazine-2,3-dione

Cat. No.: B14644037
CAS No.: 52174-39-7
M. Wt: 263.70 g/mol
InChI Key: JGSYBHQVMOWWGZ-UHFFFAOYSA-N
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Description

8-Chloro-10H-phenothiazine-2,3-dione is a heterocyclic compound featuring a phenothiazine core substituted with a chlorine atom at position 8 and two ketone groups (dione) at positions 2 and 3. Phenothiazines are historically significant in medicinal chemistry, particularly in antipsychotic agents (e.g., chlorpromazine). The addition of a chlorine substituent and dione moiety likely modifies electronic properties, lipophilicity, and biological activity.

Properties

CAS No.

52174-39-7

Molecular Formula

C12H6ClNO2S

Molecular Weight

263.70 g/mol

IUPAC Name

8-chloro-10H-phenothiazine-2,3-dione

InChI

InChI=1S/C12H6ClNO2S/c13-6-1-2-11-7(3-6)14-8-4-9(15)10(16)5-12(8)17-11/h1-5,14H

InChI Key

JGSYBHQVMOWWGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=CC(=O)C(=O)C=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of 8-chloro-10H-phenothiazine-2,3-dione typically involves the chlorination of phenothiazine derivatives. One common method is the reaction of phenothiazine with sulfur and chlorine under controlled conditions to introduce the chlorine atom at the 8-position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-chloro-10H-phenothiazine-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives .

Mechanism of Action

The mechanism of action of 8-chloro-10H-phenothiazine-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress in target cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives) share the 2,3-dione motif but differ in their parent heterocycle (piperazine vs. phenothiazine). Synthesized via reductive alkylation and oxalate coupling, these compounds exhibit improved lipophilicity (ClogP values higher than piperazine) and potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .

Key Contrast :

  • Parent Structure: Piperazine (6-membered ring) vs. phenothiazine (tricyclic system with sulfur and nitrogen).
  • Substituents: Piperazine derivatives feature benzyl or phenylethyl groups, whereas 8-chloro-phenothiazine-dione has a chlorine atom.
  • Activity: Piperazine-2,3-diones target parasites, while phenothiazines are traditionally CNS-active.
Indolin-2,3-dione Derivatives

Indolin-2,3-diones (e.g., substituted isatin analogs) demonstrate the impact of dione positioning. These compounds exhibit low σ1 receptor affinity but high σ2 selectivity (Kiσ2 = 42 nM, Kiσ1/Kiσ2 >72) . The additional carbonyl group in the dione scaffold is critical for σ2 receptor interaction.

Key Contrast :

  • Parent Structure: Indoline (bicyclic) vs. phenothiazine (tricyclic).
  • Substituent Effects : Indolin-diones lack halogen substituents but rely on carbonyl groups for receptor binding.
  • Activity: Phenothiazine derivatives may retain σ1 affinity due to structural similarity to benzoxazolone-based σ1 ligands .
8-Chloro-theophylline-Phenothiazine Complex

A related compound, 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione complexed with a phenothiazine derivative (CAS 7009-67-8), combines xanthine and phenothiazine pharmacophores .

Key Contrast :

  • Hybrid Design: Combines dione (theophylline) and phenothiazine moieties, unlike the standalone phenothiazine-dione.
  • Therapeutic Implications: May target respiratory and CNS disorders, whereas 8-chloro-phenothiazine-2,3-dione’s activity remains speculative.

Physicochemical and Pharmacokinetic Properties

Compound Parent Structure Substituents Dione Position Lipophilicity (ClogP) Biological Activity
8-Chloro-10H-phenothiazine-2,3-dione Phenothiazine Cl at position 8 2,3 Inferred moderate Potential σ1/CNS activity
Piperazine-2,3-dione derivatives Piperazine Benzyl/phenylethyl 2,3 1.5–3.2 Anthelmintic (EC50: 10–50 µM)
Indolin-2,3-dione derivatives Indoline Carbonyl groups 2,3 Not reported σ2 receptor affinity (Kiσ2 = 42 nM)

Notes:

  • Lipophilicity trends: Phenothiazine derivatives typically exhibit higher ClogP than piperazines due to aromatic rings and chlorine.
  • The 8-chloro substituent may enhance membrane permeability and target binding via halogen interactions.

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